molecular formula C15H16N2O3S B14805689 2-(2-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

2-(2-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

Cat. No.: B14805689
M. Wt: 304.4 g/mol
InChI Key: COLOKTXEBCIFKX-LFIBNONCSA-N
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Description

2-(2-Methoxyphenoxy)-N’-[1-(2-thienyl)ethylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenoxy and thienyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N’-[1-(2-thienyl)ethylidene]acetohydrazide typically involves the reaction of 2-methoxyphenol with 2-thiophene carboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, often in an ethanol solvent, to facilitate the formation of the desired hydrazide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N’-[1-(2-thienyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The methoxy and thienyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-Methoxyphenoxy)-N’-[1-(2-thienyl)ethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N’-[1-(2-thienyl)ethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full range of effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenoxy)phenol
  • 2-(2-Methoxyphenoxy)ethylamine
  • 1-(2-{2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy}ethyl)piperidine

Uniqueness

Compared to similar compounds, 2-(2-methoxyphenoxy)-N’-[1-(2-thienyl)ethylidene]acetohydrazide stands out due to its unique combination of methoxyphenoxy and thienyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C15H16N2O3S/c1-11(14-8-5-9-21-14)16-17-15(18)10-20-13-7-4-3-6-12(13)19-2/h3-9H,10H2,1-2H3,(H,17,18)/b16-11+

InChI Key

COLOKTXEBCIFKX-LFIBNONCSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=CC=C1OC)/C2=CC=CS2

Canonical SMILES

CC(=NNC(=O)COC1=CC=CC=C1OC)C2=CC=CS2

Origin of Product

United States

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